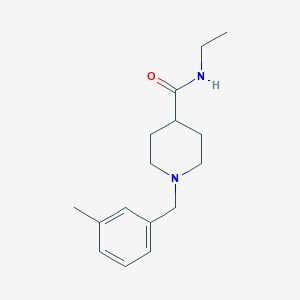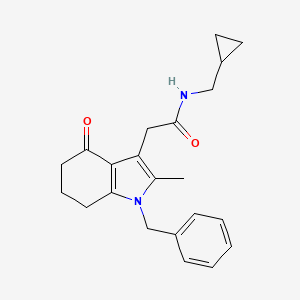
N-ethyl-1-(3-methylbenzyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-1-(3-methylbenzyl)-4-piperidinecarboxamide, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential use as a painkiller. It is a member of the piperidine class of compounds and has a unique mechanism of action that sets it apart from other painkillers.
作用机制
N-ethyl-1-(3-methylbenzyl)-4-piperidinecarboxamide has a unique mechanism of action that sets it apart from other painkillers. It acts as a potent agonist of the α4β2 nicotinic acetylcholine receptor. This receptor is found in the brain and is involved in the modulation of pain signals. By activating this receptor, N-ethyl-1-(3-methylbenzyl)-4-piperidinecarboxamide is able to reduce pain signals and provide pain relief.
Biochemical and Physiological Effects
N-ethyl-1-(3-methylbenzyl)-4-piperidinecarboxamide has been found to have a range of biochemical and physiological effects. It has been shown to decrease the release of neurotransmitters involved in pain signaling, including substance P and glutamate. N-ethyl-1-(3-methylbenzyl)-4-piperidinecarboxamide has also been found to increase the release of dopamine, a neurotransmitter involved in reward and addiction. This has led to interest in its potential use in treating addiction and withdrawal symptoms associated with opioid use.
实验室实验的优点和局限性
N-ethyl-1-(3-methylbenzyl)-4-piperidinecarboxamide has a number of advantages for lab experiments. It has been extensively studied and its mechanism of action is well understood. It is also highly selective for the α4β2 nicotinic acetylcholine receptor, which makes it a useful tool for studying the role of this receptor in pain signaling. However, N-ethyl-1-(3-methylbenzyl)-4-piperidinecarboxamide has some limitations for lab experiments. It is a synthetic compound and may not accurately reflect the effects of endogenous compounds. It also has a relatively short half-life, which can make it difficult to study in vivo.
未来方向
There are a number of future directions for the study of N-ethyl-1-(3-methylbenzyl)-4-piperidinecarboxamide. One area of interest is its potential use in treating addiction and withdrawal symptoms associated with opioid use. N-ethyl-1-(3-methylbenzyl)-4-piperidinecarboxamide has been shown to increase the release of dopamine, which may make it useful in treating addiction. Another area of interest is the development of more selective agonists of the α4β2 nicotinic acetylcholine receptor. These compounds may have fewer side effects and be more effective in treating pain conditions. Finally, there is interest in the development of compounds that target other nicotinic acetylcholine receptors, as these receptors may also play a role in pain signaling.
合成方法
The synthesis method of N-ethyl-1-(3-methylbenzyl)-4-piperidinecarboxamide involves the reaction of 3-methylbenzylmagnesium chloride with ethyl isocyanoacetate to form N-ethyl-3-methylbenzylidenemalonamide. This compound is then treated with sodium hydride and 4-bromopiperidine to form the final product, N-ethyl-1-(3-methylbenzyl)-4-piperidinecarboxamide.
科学研究应用
N-ethyl-1-(3-methylbenzyl)-4-piperidinecarboxamide has been extensively studied for its potential use as a painkiller. It has been found to be effective in treating a range of pain conditions, including neuropathic pain, inflammatory pain, and acute pain. N-ethyl-1-(3-methylbenzyl)-4-piperidinecarboxamide has also been studied for its potential use in treating addiction and withdrawal symptoms associated with opioid use.
属性
IUPAC Name |
N-ethyl-1-[(3-methylphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-3-17-16(19)15-7-9-18(10-8-15)12-14-6-4-5-13(2)11-14/h4-6,11,15H,3,7-10,12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVXKURLNXBQAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCN(CC1)CC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-1-(3-methylbenzyl)piperidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1-adamantylmethyl){[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B5067165.png)
![2-ethoxy-4-{[({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B5067174.png)
![2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B5067182.png)
![N-[1-(1-isobutyryl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenoxypropanamide](/img/structure/B5067191.png)
![2-methoxy-4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B5067197.png)
![4-bromo-2-[(4-cyclopentyl-1-piperazinyl)methyl]phenol ethanedioate (salt)](/img/structure/B5067200.png)


![ethyl 1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5067219.png)
![5-(2-furyl)-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5067236.png)
![1-bromo-2-[3-(isopropylthio)propoxy]benzene](/img/structure/B5067245.png)
![8-[2-(allyloxy)benzyl]-1-ethyl-3-(1-naphthylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5067252.png)
![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3,5-dipropoxybenzamide](/img/structure/B5067257.png)
![4-{[(6-carboxy-3-cyclohexen-1-yl)carbonyl]amino}benzoic acid](/img/structure/B5067265.png)